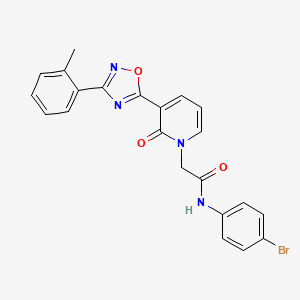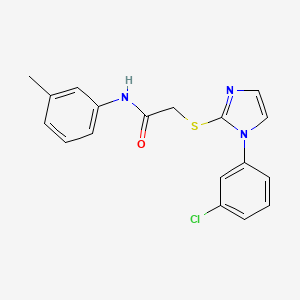![molecular formula C16H15N7O B2984012 N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-94-5](/img/structure/B2984012.png)
N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound featuring a triazole ring, an azetidine ring, and a pyridazine ring
Wirkmechanismus
Target of Action
The compound N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a derivative of the triazole class of compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of triazole compounds typically involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 enzymes . The phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds . .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind with different enzymes and receptors . .
Pharmacokinetics
The pharmacokinetics of triazole compounds generally involve good pharmacodynamic and pharmacokinetic profiles, and low toxicity . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given that triazole compounds are known to show versatile biological activities , the molecular and cellular effects could be diverse.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.
Azetidine Ring Formation: The azetidine ring is usually formed through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Pyridazine Ring Synthesis: The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and azetidine rings, using oxidizing agents like hydrogen
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O/c24-16(14-9-18-23(21-14)13-5-2-1-3-6-13)22-10-12(11-22)19-15-7-4-8-17-20-15/h1-9,12H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXPLQFUMKYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2983930.png)

![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2983937.png)

![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2983940.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2983941.png)



![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)
![1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2983949.png)
